molecular formula C11H12N2O B12041711 2-(m-Tolyl)imidazole-5-methanol

2-(m-Tolyl)imidazole-5-methanol

Cat. No.: B12041711
M. Wt: 188.23 g/mol
InChI Key: WTNGDOUMMLLWOS-UHFFFAOYSA-N
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Description

2-(m-Tolyl)imidazole-5-methanol is a chemical compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of various functional groups, including aryl and heteroaryl groups .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions under solvent-free conditions or in the presence of catalysts like zinc chloride or iron oxide nanoparticles. These methods are designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-5-carboxylic acid derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

2-(m-Tolyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the production of polymers, dyes, and other industrial materials

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-Tolyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2-(m-Tolyl)imidazole-5-methanol is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Imidazole Compounds

Imidazole derivatives, including this compound, have been extensively studied due to their broad range of biological activities such as antimicrobial , anticancer , anti-inflammatory , and analgesic properties. The structural versatility of imidazoles allows for modifications that can enhance their pharmacological effects and selectivity toward biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of m-toluidine with formaldehyde under acidic or basic conditions. The resultant product can be purified through recrystallization techniques from solvents like methanol or ethanol. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

MicroorganismActivity (MIC μg/mL)
Staphylococcus aureus0.03
Escherichia coli0.5
Candida albicans0.1

Anticancer Properties

The anticancer potential of imidazole derivatives has been a focal point in recent pharmacological research. This compound has been investigated for its ability to inhibit tumor cell proliferation in various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells by activating caspase pathways and modulating cytokine levels.

Cell LineIC50 (μM)
HepG24.13
MCF73.51

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. In vivo models demonstrated that treatment with this compound significantly reduced inflammatory markers such as TNFα and IL-6, suggesting its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Binding : Molecular docking studies suggest strong binding affinities to various receptors, including COX-2, which is implicated in inflammatory processes.
  • Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases, leading to programmed cell death in malignant cells.

Case Studies

  • Anticancer Study : A study conducted on HepG2 liver cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent anticancer activity.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains, highlighting its potential as an alternative therapeutic agent.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[2-(3-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11-12-6-10(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

WTNGDOUMMLLWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(N2)CO

Origin of Product

United States

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